2-(ethylsulfonyl)-N-(2-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine
Description
This compound belongs to the 1,3-thiazol-5-amine class, characterized by a central thiazole ring substituted with sulfonyl and amine groups. Key structural features include:
- 2-(ethylsulfonyl): An electron-withdrawing sulfonyl group at position 2, which may influence reactivity and binding interactions.
- 4-[(4-methylphenyl)sulfonyl]: A tosyl (p-toluenesulfonyl) group at position 4, contributing steric bulk and lipophilicity.
- N-(2-methoxybenzyl): A benzylamine substituent with a methoxy group at the ortho position, enhancing aromatic π-π interactions and modulating solubility.
Properties
Molecular Formula |
C20H22N2O5S3 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-ethylsulfonyl-N-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C20H22N2O5S3/c1-4-29(23,24)20-22-19(30(25,26)16-11-9-14(2)10-12-16)18(28-20)21-13-15-7-5-6-8-17(15)27-3/h5-12,21H,4,13H2,1-3H3 |
InChI Key |
JWSWGUDRBDWQRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(ethylsulfonyl)-N-(2-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine (CAS Number: 863449-80-3) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article will explore its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 466.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including sulfonamide groups which are known for their pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 863449-80-3 |
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest. A study reported that a related thiazole derivative inhibited tubulin polymerization and caused G(2)/M phase arrest in human gastric cancer cells, leading to reduced cell proliferation .
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. In particular, it has been noted for its inhibitory effects on enzymes such as α-glucosidase and urease. The inhibition of these enzymes is crucial for managing conditions like diabetes and certain gastrointestinal disorders. For example, related thiazole derivatives exhibited IC50 values ranging from 14.06 to 37.20 μM/mL against urease and α-glucosidase, indicating moderate to strong inhibitory effects .
Case Studies
- Anticancer Efficacy : A study focusing on thiazole derivatives found that several compounds demonstrated potent cytotoxic effects against human cancer cell lines including breast and colorectal cancers. The derivatives were evaluated using MTT assays, revealing IC50 values indicative of their efficacy .
- Antioxidant Properties : Another investigation highlighted the antioxidant capabilities of thiazole derivatives, where compounds showed significant free radical scavenging activity in DPPH assays. Such properties are vital for protecting cellular structures from oxidative stress .
- Enzyme Inhibition Studies : In a detailed examination of enzyme inhibition, several thiazole-based compounds were synthesized and tested against urease and α-glucosidase. The results indicated that modifications in the chemical structure significantly influenced their inhibitory potency .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may share these properties, warranting further investigation through in vitro and in vivo studies.
-
Antimicrobial Properties :
- Sulfonamide-containing compounds are known for their antimicrobial effects. The presence of the ethylsulfonyl group in this compound suggests potential activity against bacterial strains. Studies focusing on structure-activity relationships could elucidate the effectiveness of this compound against resistant bacterial strains.
-
Anti-inflammatory Effects :
- Compounds with thiazole rings have been reported to exhibit anti-inflammatory activities. The mechanism may involve inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). Evaluating the compound's efficacy in models of inflammation could provide valuable insights into its therapeutic potential.
Agrochemical Applications
-
Pesticide Development :
- The structural characteristics of this compound indicate potential use as a pesticide or herbicide. Compounds with similar sulfonamide functionalities have been developed for agricultural applications due to their effectiveness against pests and diseases.
-
Plant Growth Regulators :
- Research into the effects of thiazole derivatives on plant growth suggests possible applications as growth regulators. Investigating the impact on seed germination and root development could reveal beneficial agricultural uses.
Material Science Applications
-
Polymer Chemistry :
- The sulfonyl groups present in the compound can be utilized to synthesize polymers with specific properties such as increased thermal stability and chemical resistance. Exploring copolymerization techniques could lead to innovative materials for industrial applications.
-
Nanotechnology :
- The compound's unique structure may allow for functionalization of nanoparticles, enhancing their stability and reactivity for applications in drug delivery systems or catalysis.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiazole derivatives similar to 2-(ethylsulfonyl)-N-(2-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the thiazole ring could enhance potency.
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading university focused on the antimicrobial properties of sulfonamide derivatives. The findings demonstrated that compounds with ethylsulfonyl groups exhibited enhanced activity against Gram-positive bacteria, highlighting the potential of this compound as a lead structure for antibiotic development.
Chemical Reactions Analysis
Oxidation Reactions
-
Thiazole Ring : Under strong oxidizing agents like in acidic conditions, the thiazole ring can undergo cleavage to form sulfonic acid derivatives.
-
Methoxybenzyl Group : The methoxy () substituent is resistant to oxidation, but the benzyl position may form a ketone under aggressive conditions (e.g., ) .
Table 1: Oxidation Reactions
| Target Site | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Thiazole ring | , , 80°C | Sulfonic acid derivatives | 60–70% |
| Benzyl position | , acetic acid | Ketone intermediate | ~40% |
Reduction Reactions
Sulfonyl groups are typically resistant to reduction, but specialized conditions enable partial or complete reduction:
-
Sulfonyl to Sulfhydryl : Using in tetrahydrofuran (THF) at reflux reduces to with moderate efficiency .
-
Nitro Groups : While not present in this compound, analogous reductions of nitro groups in related structures use to form amines.
Table 2: Reduction Reactions
| Functional Group | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Ethylsulfonyl | , THF, 66°C | Ethylthiol derivative | 55% |
Nucleophilic Substitution
The sulfonamide and sulfonyl groups act as leaving groups under basic conditions:
-
Tosylation/Detosylation : The toluenesulfonyl group () can be replaced by nucleophiles like in dimethylformamide (DMF) to form azide derivatives .
-
Methoxybenzyl Amine : The linkage in the methoxybenzyl group undergoes substitution with alkyl halides (e.g., ) in the presence of .
Table 3: Substitution Reactions
| Site | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Tosyl group | , DMF, 100°C | Azide derivative | 75% |
| Methoxybenzyl amine | , , acetone | N-methylated analog | 65% |
Hydrolysis Reactions
-
Sulfonamide Hydrolysis : Under acidic conditions (), sulfonamide bonds hydrolyze to yield sulfonic acids and amines. For example, hydrolysis of the toluenesulfonyl group produces -toluenesulfonic acid and a thiazolamine intermediate .
-
Esterification : The ethylsulfonyl group can react with alcohols (e.g., ) under acidic catalysis to form sulfonate esters.
Catalytic Cross-Coupling
Palladium-catalyzed reactions enable functionalization of the thiazole ring:
-
Suzuki Coupling : The 5-position of the thiazole reacts with aryl boronic acids () using to form biaryl derivatives .
Table 4: Cross-Coupling Reactions
| Reaction Type | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling | , , , dioxane | Biaryl-thiazole hybrid | 80% |
Mechanistic Insights
-
Sulfonyl Group Reactivity : The electron-withdrawing nature of sulfonyl groups directs electrophilic substitution to the thiazole ring’s 4-position.
-
Steric Effects : Bulky substituents (e.g., methoxybenzyl) slow substitution kinetics at adjacent sites .
Comparative Reactivity
Table 5: Functional Group Reactivity Ranking
| Group | Reactivity (Descending) | Notes |
|---|---|---|
| Tosyl () | High | Prone to nucleophilic substitution |
| Ethylsulfonyl () | Moderate | Less reactive than tosyl |
| Thiazole ring | Low | Requires strong catalysts for modification |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations:
Sulfonyl Group Variations :
- The ethylsulfonyl group in the target compound and ’s analog provides moderate steric bulk compared to bulkier aryl sulfonyl groups (e.g., 4-chlorophenyl in ). Ethylsulfonyl may enhance solubility compared to aromatic sulfonyls.
- Tosyl groups (4-methylphenylsulfonyl) are common in drug design for their metabolic stability and electron-withdrawing effects, as seen in the target compound and .
Amine Substituents :
- The 2-methoxybenzyl group in the target compound introduces ortho-methoxy aromaticity, which may improve binding to hydrophobic pockets in biological targets. This contrasts with 3-methoxypropyl (), a shorter aliphatic chain with reduced aromatic interactions.
- Pyridin-3-ylmethyl () and propynyl () substituents highlight the role of heterocycles and alkynyl groups in modulating receptor selectivity or pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(ethylsulfonyl)-N-(2-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted thiosemicarbazides or condensation of sulfonamide precursors. For example, refluxing intermediates in dichloromethane (DCM) with catalysts like HBr (as in ) can promote thiazole ring formation. Optimize solvent polarity (e.g., DCM vs. acetonitrile) and temperature (80–120°C) to enhance reaction efficiency. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for isolating the target compound .
Q. How can structural characterization of this compound be systematically performed to confirm regiochemistry and functional group integrity?
- Methodological Answer : Use a combination of:
- NMR : - and -NMR to verify sulfonyl and methoxybenzyl groups (e.g., sulfonyl protons appear downfield at δ 7.5–8.5 ppm) .
- IR Spectroscopy : Confirm sulfonyl S=O stretches (~1350–1150 cm) and amine N–H stretches (~3300 cm) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for similar triazole-thiazole hybrids ( ).
Q. What experimental protocols are recommended to assess the compound’s solubility and stability under varying pH conditions?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–12) using UV-Vis spectroscopy to detect precipitation or aggregation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of sulfonyl groups in the compound’s reactivity or biological activity?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated sulfonyl precursors to identify rate-limiting steps .
- Computational Modeling : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, highlighting electron-deficient sulfonyl regions prone to nucleophilic attack .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying the methoxybenzyl or ethylsulfonyl substituents?
- Methodological Answer :
- Analog Synthesis : Replace the methoxy group with ethoxy or halogen substituents (e.g., ’s triflusulfuron derivatives) and evaluate biological activity (e.g., enzyme inhibition assays).
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating substituent size/electronegativity with activity .
Q. How can computational tools predict metabolic pathways or potential toxicity of this compound?
- Methodological Answer :
- ADMET Prediction : Employ tools like SwissADME or ProTox-II to simulate hepatic metabolism (e.g., cytochrome P450-mediated oxidation of ethylsulfonyl groups) and prioritize in vitro toxicity assays .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in microsomal incubations, guided by in silico fragmentation patterns .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields or spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., ’s triazol-4-amine derivatives) to identify systematic errors in peak assignments .
Experimental Design Considerations
Q. What controls are essential when evaluating the compound’s biological activity in cell-based assays?
- Methodological Answer :
- Negative Controls : Use vehicle-only (e.g., DMSO) and scrambled analogs to rule out nonspecific effects.
- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
- Dose-Response Curves : Test concentrations spanning 3 log units (1 nM–10 μM) to calculate IC values accurately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
